molecular formula C27H27N3O5 B4139246 N-(4-{1-[(4-methoxyphenyl)carbamoyl]cyclopentyl}phenyl)-4-methyl-3-nitrobenzamide

N-(4-{1-[(4-methoxyphenyl)carbamoyl]cyclopentyl}phenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B4139246
M. Wt: 473.5 g/mol
InChI Key: GISZUEKCZOILRC-UHFFFAOYSA-N
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Description

N-(4-{1-[(4-methoxyphenyl)carbamoyl]cyclopentyl}phenyl)-4-methyl-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopentyl group, a methoxyphenyl group, and a nitrobenzamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{1-[(4-methoxyphenyl)carbamoyl]cyclopentyl}phenyl)-4-methyl-3-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylamine with cyclopentanone to form an intermediate, which is then reacted with 4-methyl-3-nitrobenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{1-[(4-methoxyphenyl)carbamoyl]cyclopentyl}phenyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-(4-{1-[(4-methoxyphenyl)carbamoyl]cyclopentyl}phenyl)-4-methyl-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{1-[(4-methoxyphenyl)carbamoyl]cyclopentyl}phenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-{1-[(4-methoxyphenyl)carbamoyl]cyclopentyl}phenyl)-4-methyl-3-nitrobenzamide include other benzamides and nitrobenzamides with different substituents. Examples include:

  • 4-methoxy-N-(4-nitrophenyl)benzamide
  • N-(4-methoxyphenyl)-4-nitrobenzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[1-[(4-methoxyphenyl)carbamoyl]cyclopentyl]phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-18-5-6-19(17-24(18)30(33)34)25(31)28-21-9-7-20(8-10-21)27(15-3-4-16-27)26(32)29-22-11-13-23(35-2)14-12-22/h5-14,17H,3-4,15-16H2,1-2H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISZUEKCZOILRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3(CCCC3)C(=O)NC4=CC=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{1-[(4-methoxyphenyl)carbamoyl]cyclopentyl}phenyl)-4-methyl-3-nitrobenzamide
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N-(4-{1-[(4-methoxyphenyl)carbamoyl]cyclopentyl}phenyl)-4-methyl-3-nitrobenzamide
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N-(4-{1-[(4-methoxyphenyl)carbamoyl]cyclopentyl}phenyl)-4-methyl-3-nitrobenzamide
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N-(4-{1-[(4-methoxyphenyl)carbamoyl]cyclopentyl}phenyl)-4-methyl-3-nitrobenzamide
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N-(4-{1-[(4-methoxyphenyl)carbamoyl]cyclopentyl}phenyl)-4-methyl-3-nitrobenzamide
Reactant of Route 6
N-(4-{1-[(4-methoxyphenyl)carbamoyl]cyclopentyl}phenyl)-4-methyl-3-nitrobenzamide

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